Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate
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Overview
Description
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate typically involves multiple steps. One common method starts with the preparation of the hydrazine derivative, which is then reacted with ethyl chloroacetate under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate:
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)propanoate: Similar structure but with a different ester group.
Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)butanoate: Another similar compound with a longer ester chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides versatility in synthetic chemistry and potential for novel drug development.
Properties
CAS No. |
60467-29-0 |
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Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[(2-prop-2-ynylsulfanylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-9-19-11-8-6-5-7-10(11)15-16-12(14)13(17)18-4-2/h1,5-8,15H,4,9H2,2H3 |
InChI Key |
YZRLHOCWTCMPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1SCC#C)Cl |
Origin of Product |
United States |
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